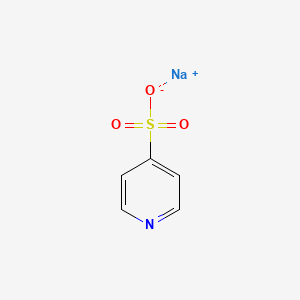
Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 5-nitro-1H-pyrazole-3-carboxylate with iodine and methylamine under specific conditions . The nitro group is reduced to an amino group using reducing agents such as tin chloride or palladium on carbon . The reaction conditions, including temperature and solvent choice, play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C6H8IN3O2 |
|---|---|
Molekulargewicht |
281.05 g/mol |
IUPAC-Name |
methyl 5-amino-4-iodo-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H8IN3O2/c1-10-5(8)3(7)4(9-10)6(11)12-2/h8H2,1-2H3 |
InChI-Schlüssel |
XTTVBVYQFZMLKO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C(=O)OC)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)


![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)



![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)
![ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)
